molecular formula C8H5F4NO B1297722 2-Fluoro-3-(trifluoromethyl)benzamide CAS No. 207853-60-9

2-Fluoro-3-(trifluoromethyl)benzamide

Cat. No.: B1297722
CAS No.: 207853-60-9
M. Wt: 207.12 g/mol
InChI Key: UHMUBYIIPNQHGD-UHFFFAOYSA-N
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Description

2-Fluoro-3-(trifluoromethyl)benzamide is a fluorinated aromatic amide with the molecular formula C₈H₅F₄NO and a molecular weight of 207.13 g/mol . This compound is characterized by the presence of both fluoro and trifluoromethyl groups, which impart unique chemical and physical properties. It is commonly used in various scientific research applications due to its stability and reactivity.

Biochemical Analysis

Biochemical Properties

2-Fluoro-3-(trifluoromethyl)benzamide plays a significant role in biochemical reactions, particularly due to its fluorinated aromatic structure. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a building block for the synthesis of more complex pharmaceutical compounds, including potent ketoamide-based cathepsin S inhibitors . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the compound’s binding affinity and specificity.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s fluorinated groups can enhance its ability to penetrate cell membranes, thereby affecting intracellular targets. Additionally, its interactions with specific enzymes and proteins can lead to alterations in cellular functions, such as changes in metabolic flux and gene expression patterns .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific target. For example, its structure allows it to fit into the active sites of certain enzymes, thereby inhibiting their activity. This inhibition can lead to downstream effects on cellular processes, such as reduced metabolic activity or altered gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that the compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways. At higher doses, toxic or adverse effects can be observed. These effects may include disruptions in metabolic processes, organ toxicity, and changes in behavior .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s fluorinated groups can affect its metabolic stability and the rate at which it is processed by the liver and other organs. Additionally, its presence can influence the levels of certain metabolites and alter metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with specific transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, it can accumulate in certain compartments, such as the cytoplasm or nucleus, depending on its interactions with intracellular targets .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its effects. These localization patterns can influence the compound’s activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(trifluoromethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. The use of catalysts and controlled reaction conditions ensures high yield and purity. For example, the use of palladium on carbon as a catalyst in hydrogenation reactions is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-Fluoro-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)benzamide: Similar in structure but lacks the fluoro group.

    3-(Trifluoromethyl)benzamide: Similar but with the trifluoromethyl group in a different position.

    2-Fluoro-4-(trifluoromethyl)benzamide: Similar but with the fluoro group in a different position.

Uniqueness

2-Fluoro-3-(trifluoromethyl)benzamide is unique due to the specific positioning of the fluoro and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in research and industrial applications .

Properties

IUPAC Name

2-fluoro-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO/c9-6-4(7(13)14)2-1-3-5(6)8(10,11)12/h1-3H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMUBYIIPNQHGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345583
Record name 2-Fluoro-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207853-60-9
Record name 2-Fluoro-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-(trifluoromethyl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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